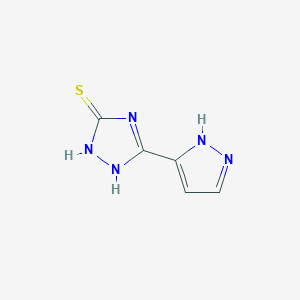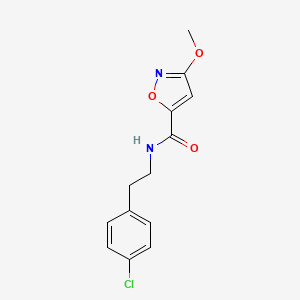
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide, also known as 4C-3-MeO-PCE or Methoxetamine, is a research chemical that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of researchers at the University of Purdue. Since then, it has gained popularity among researchers due to its unique properties and potential applications in scientific research.
科学的研究の応用
Synthesis and Characterization
The chemical compound N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide, part of a larger family of compounds, is involved in various synthetic and characterization processes within chemical research. These processes aim to understand the compound's structure and properties better. For instance, derivatives of similar compounds have been synthesized and characterized, demonstrating the vast potential for chemical modification and the development of novel molecules with unique properties. These derivatives undergo rigorous testing, including in vitro cytotoxic activity against specific cell lines, showcasing their potential therapeutic applications. Such research emphasizes the importance of synthetic chemistry in exploring new compounds that could lead to breakthroughs in medicine and materials science (Hassan, Hafez, & Osman, 2014).
Biological Activities
Research into compounds closely related to N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide has shown a variety of biological activities, including cytotoxicity against cancer cell lines, suggesting potential therapeutic applications. These studies are crucial in the early stages of drug discovery, where the biological activity of compounds is assessed for their efficacy against diseases. The process involves synthesizing and testing numerous derivatives to identify compounds with desirable biological properties. Such research could lead to the development of new drugs that target specific types of cancer more effectively and with fewer side effects (Shaw et al., 2012).
Molecular Imaging and Radiotracer Development
Compounds within the same family as N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide have been explored for their potential in developing radiotracers for positron emission tomography (PET) imaging. This research area focuses on creating molecules that can bind to specific targets within the body, making them visible in PET scans. Such developments are significant for diagnostic medicine, allowing for the early detection of diseases such as cancer and neurological disorders. The synthesis of these compounds involves complex chemical processes designed to incorporate radioactive isotopes without altering the molecule's target-binding properties. This research highlights the intersection between chemistry and medical imaging, offering new tools for diagnosis and the study of disease progression (Katoch-Rouse & Horti, 2003).
Chemotherapeutic Potential
Investigations into derivatives of N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide have uncovered their potential as chemotherapeutic agents. These studies evaluate the compound's ability to inhibit the growth of tumor cells, providing a basis for developing new cancer treatments. The research involves synthesizing a range of derivatives, testing their efficacy in various cancer cell lines, and studying their mechanism of action at the molecular level. Such studies are crucial for understanding how these compounds interact with biological systems, potentially leading to the development of more effective and targeted cancer therapies (Xin, 2012).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-8-11(19-16-12)13(17)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGRGDMDACJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

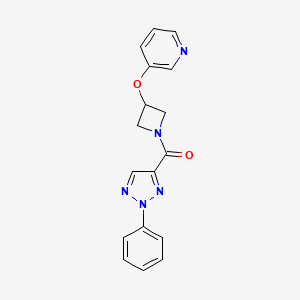
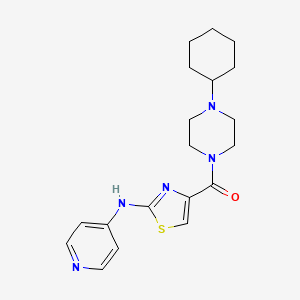
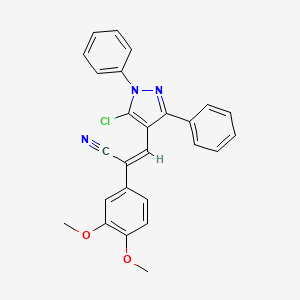
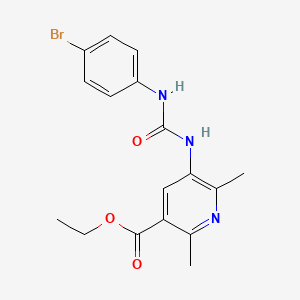
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
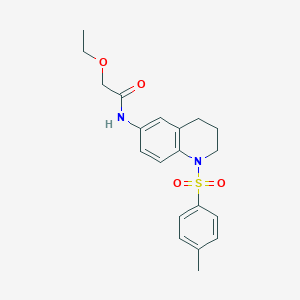
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
